Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate

Description

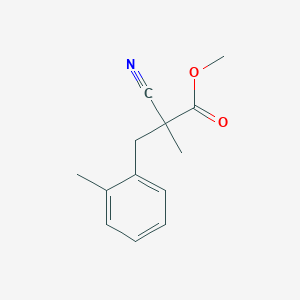

Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate is a cyanoester compound featuring a methyl ester group, a cyano substituent, and a 2-methylphenyl moiety. Its structure combines steric and electronic effects due to the ortho-methyl group on the aromatic ring and the electron-withdrawing cyano group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in reactions involving nucleophilic additions or cyclizations. The methyl ester group enhances reactivity compared to bulkier esters, while the ortho-substituent introduces steric constraints that influence regioselectivity and reaction kinetics .

Properties

IUPAC Name |

methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-6-4-5-7-11(10)8-13(2,9-14)12(15)16-3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTDFZBHNZNIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by piperidine and involves the condensation of methyl cyanoacetate with 2-methylbenzaldehyde . The reaction is carried out under reflux conditions in ethanol, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

- Structural Differences :

- Ester group : Ethyl vs. methyl. Ethyl esters generally exhibit slower hydrolysis rates due to increased steric hindrance .

- Aromatic substitution : 4-methylphenyl (para) vs. 2-methylphenyl (ortho). The para-substituted analog has higher symmetry, leading to distinct crystallographic packing (e.g., syn-periplanar conformation with a C4–C8–C9–C10 torsion angle of 3.2°) .

(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate

- Functional Groups : Methoxy groups at the 2- and 4-positions vs. methyl at the ortho position.

- Electronic Effects: Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may stabilize intermediates in conjugate addition reactions. This contrasts with the electron-withdrawing cyano group in the target compound .

- Applications : The dimethoxy derivative is more suited for reactions requiring electron-rich aromatic systems, such as photochemical cycloadditions.

Methyl 2-cyano-3,3-diphenylprop-2-enoate

- Structural Features : Two phenyl groups at the β-position vs. a single 2-methylphenyl group.

- Steric and Electronic Impact: The diphenyl substitution introduces significant steric bulk, reducing solubility in polar solvents. The electron-withdrawing cyano group remains, but the extended conjugation from diphenyl groups may alter UV absorption properties .

- Reactivity : The diphenyl compound is less reactive in nucleophilic additions due to steric hindrance, whereas the target compound’s ortho-methyl group offers a balance between reactivity and steric control.

Table 1: Key Properties of Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate and Analogs

Table 2: Reactivity and Stability

| Compound | Hydrolysis Rate (Methyl vs. Ethyl) | Steric Hindrance | Electron Density (Aromatic Ring) |

|---|---|---|---|

| Target Compound | High (methyl ester) | Moderate (ortho) | Low (electron-withdrawing cyano) |

| Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate | Low | Low (para) | Moderate |

| (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate | Low | Moderate | High (methoxy donors) |

Biological Activity

Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate is a synthetic organic compound with potential biological activities that have garnered attention in various fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group and a methylphenyl moiety, which contribute to its reactivity and interaction with biological systems. The general structure can be represented as follows:

where the specific molecular formula is yet to be determined from the available data.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have revealed promising results. It has been noted for its ability to inhibit cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of this compound can be attributed to its structural features:

- Cyano Group : This functional group can participate in nucleophilic addition reactions, which may interact with biological macromolecules.

- Phenyl Group : The presence of the phenyl ring allows for π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity and receptor interactions .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed that modifications to the phenyl group significantly enhanced antimicrobial potency. The study utilized agar diffusion methods to assess activity against Staphylococcus aureus and Escherichia coli, demonstrating a correlation between structural changes and increased efficacy.

Case Study 2: Anticancer Potential

In a controlled laboratory setting, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis confirmed that treated cells exhibited increased apoptotic markers, supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organisms/Cells | Mechanism |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli | Disruption of cell wall synthesis |

| Anticancer | Breast cancer cells, Colon cancer cells | Induction of apoptosis via caspase activation |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation or Michael addition, leveraging the reactivity of the cyano group. For example, reacting 2-methylphenylacetonitrile with methyl acrylate derivatives under basic conditions (e.g., DBU or NaH) in anhydrous THF or DMF. Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 molar excess of acrylate) are critical for minimizing by-products like unreacted nitriles or ester hydrolysis products. Monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) helps track progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : NMR will show singlet peaks for the methyl groups (δ 1.4–1.6 ppm) and a triplet for the cyano-adjacent proton (δ 3.2–3.5 ppm). NMR confirms the ester carbonyl (δ 170–175 ppm) and nitrile (δ 115–120 ppm).

- IR : Strong absorbance at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O).

- Mass Spectrometry : ESI-MS in positive mode should display [M+Na] or [M+H] ions, with fragmentation patterns revealing loss of COOCH (m/z -59) .

Q. How can researchers confirm the molecular structure and stereochemistry using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is ideal. Crystallize the compound in a solvent system like ethanol/diethyl ether. Use SHELXL for structure refinement, focusing on resolving torsional angles around the 2-methylphenyl group. ORTEP-3 can generate thermal ellipsoid diagrams to visualize steric hindrance, while WinGX integrates data processing and validation tools to ensure R-factors < 5% .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond-length deviations) be resolved during structural refinement?

- Methodological Answer : Discrepancies often arise from disorder in the 2-methylphenyl group. Use SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions. If residual electron density exceeds 0.5 eÅ, consider twinning or solvent masking via SQUEEZE in PLATON .

Q. What strategies are recommended for analyzing reaction intermediates and by-products during synthesis?

- Methodological Answer : Employ hyphenated techniques like LC-MS (Agilent 1260/6545 Q-TOF) with a C18 column (ACN/water gradient). For non-polar by-products (e.g., dimerized nitriles), use GC-MS with a DB-5 column. Quantify impurities via NMR with 1,3,5-trimethoxybenzene as an internal standard .

Q. How does the steric and electronic environment of the cyano group influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard additions). Steric hindrance from the 2-methylphenyl group directs regioselectivity—DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) predict higher activation barriers for para-substitution compared to meta. Experimental validation via kinetic studies (UV-Vis monitoring at 250 nm) is recommended .

Data Contradiction and Resolution

Q. How should researchers address conflicting reports on the compound’s thermal stability in different solvents?

- Methodological Answer : Perform differential scanning calorimetry (DSC) in DMSO vs. toluene to compare decomposition onset temperatures. If DMSO shows lower stability (e.g., T < 150°C), attribute this to solvent polarity accelerating ester hydrolysis. Validate via NMR post-thermal treatment to detect hydrolysis products like carboxylic acids .

Biological and Functional Studies

Q. What in vitro assays are suitable for screening the compound’s bioactivity (e.g., anti-inflammatory or anticancer potential)?

- Methodological Answer : Use THP-1 monocytes () for cytokine inhibition assays (ELISA for IL-6/NF-κB). For cytotoxicity, employ MTT assays on HeLa or MCF-7 cells. Pre-treat compounds with liver microsomes to assess metabolic stability, and use LC-MS to identify active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.